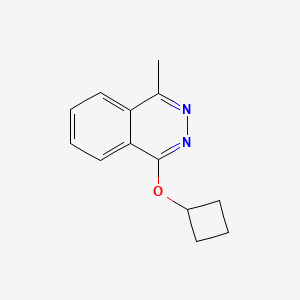
1-Cyclobutoxy-4-methylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutoxy-4-methylphthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are bicyclic nitrogen-containing heterocycles known for their significant biological and pharmacological activities . The compound is characterized by a cyclobutoxy group attached to the first carbon and a methyl group attached to the fourth carbon of the phthalazine ring.
Méthodes De Préparation
The synthesis of 1-Cyclobutoxy-4-methylphthalazine typically involves several steps:
Lithiation and Formylation: The starting material, a substituted 2-bromobenzaldehyde acetal, undergoes lithiation using n-butyllithium in tetrahydrofuran (THF) at low temperatures.
Deprotection: The resulting product is deprotected using wet Amberlyst® 15 in acetone to yield the corresponding aldehyde.
Condensative Cyclization: The aldehyde is then reacted with anhydrous hydrazine in absolute ethanol to form the phthalazine derivative.
Analyse Des Réactions Chimiques
1-Cyclobutoxy-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclobutoxy-4-methylphthalazine has several scientific research applications:
Industry: The compound’s unique structure makes it valuable in developing new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Cyclobutoxy-4-methylphthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors . These interactions lead to various pharmacological effects, such as anti-inflammatory and anticonvulsant activities.
Comparaison Avec Des Composés Similaires
1-Cyclobutoxy-4-methylphthalazine can be compared with other phthalazine derivatives, such as:
Propriétés
IUPAC Name |
1-cyclobutyloxy-4-methylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-11-7-2-3-8-12(11)13(15-14-9)16-10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHWQKZKKXAALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2689332.png)
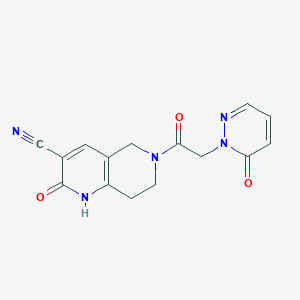
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2689337.png)
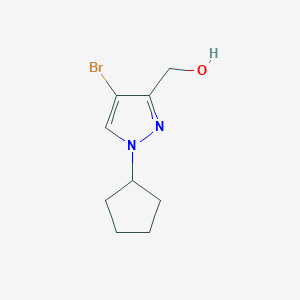
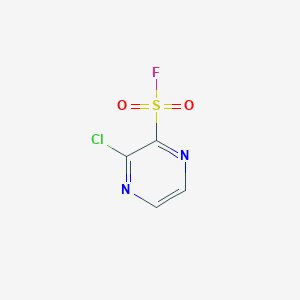
![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2689340.png)
![4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2689341.png)
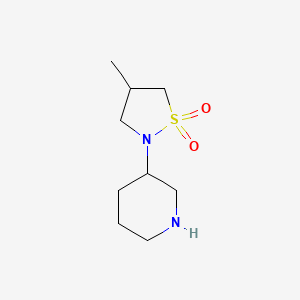
![2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2689346.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2689347.png)
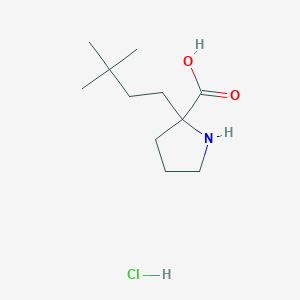
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2689351.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689353.png)
![rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride, cis](/img/structure/B2689354.png)
